Cas no 2640962-95-2 (5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol)
5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 5-[2-[(2,2,2-Trifluoroethyl)amino]-5-pyrimidinyl]-3-pyridinol
- 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol
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- Inchi: 1S/C11H9F3N4O/c12-11(13,14)6-18-10-16-3-8(4-17-10)7-1-9(19)5-15-2-7/h1-5,19H,6H2,(H,16,17,18)
- InChI Key: QYVZKDFLGWYKAF-UHFFFAOYSA-N
- SMILES: C1=NC=C(C2=CN=C(NCC(F)(F)F)N=C2)C=C1O
Experimental Properties
- Density: 1.459±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 521.9±60.0 °C(Predicted)
- pka: 8.51±0.10(Predicted)
5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5490-1238-2μmol |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-5μmol |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-10μmol |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-20μmol |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-1mg |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-2mg |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-3mg |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-4mg |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-5mg |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5490-1238-10mg |
5-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol |
2640962-95-2 | 10mg |
$118.5 | 2023-09-10 |
5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol
Introduction to 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol (CAS No. 2640962-95-2)
5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2640962-95-2, represents a convergence of fluorinated aromatic systems and heterocyclic scaffolds, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The molecular structure of 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol features a pyridine ring linked to a pyrimidine moiety through an amine-substituted intermediate. The presence of the 2,2,2-trifluoroethyl group introduces fluorine atoms into the molecule, which are known to enhance metabolic stability and binding affinity in many pharmacological applications. This modification is particularly relevant in the context of modern drug design, where fluorine atoms are frequently employed to modulate bioactivity and pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel compounds with fluorinated aromatic cores. The pyrimidine-pyridine hybrid structure of this compound aligns well with current trends in medicinal chemistry, where such hybrids are being explored for their potential in targeting various biological pathways. The amine linkage between the pyrimidine and pyridine components not only provides structural stability but also offers opportunities for further functionalization, enabling the synthesis of derivatives with tailored properties.
One of the most compelling aspects of 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol is its potential as a building block for more complex pharmacophores. The combination of a pyridine ring with a fluorinated pyrimidine substituent creates a scaffold that can interact with biological targets in multiple ways. This versatility makes it an attractive candidate for investigating new therapeutic modalities, particularly in areas such as oncology and anti-inflammatory drug development.
Recent studies have highlighted the importance of fluorinated pyrimidine derivatives in medicinal chemistry. These compounds have shown promise in preclinical models as inhibitors of kinases and other enzymes involved in cancer progression. The trifluoroethyl group in particular has been associated with enhanced binding affinity and reduced susceptibility to degradation by metabolic enzymes. This characteristic is particularly valuable in the design of drugs that require prolonged half-lives or increased resistance to enzymatic hydrolysis.
The synthesis of 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorinated groups often necessitates specialized methodologies to achieve optimal results. Advances in synthetic techniques have made it possible to incorporate fluorine atoms into complex molecules more efficiently than ever before, which has spurred interest in developing new fluorinated compounds like this one.
From a computational chemistry perspective, the molecular properties of 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol can be modeled using various quantum mechanical methods to predict its behavior in biological systems. These simulations help researchers understand how the compound might interact with proteins and other biomolecules, providing insights into its potential pharmacological activity. Such computational approaches are increasingly integral to drug discovery pipelines, allowing for rapid screening of large libraries of compounds.
The pharmaceutical industry has shown considerable interest in developing novel small molecules with unique chemical profiles. Compounds like 5-{2-(2,2,2-trifluoroethyl)aminopyrimidin-5-yl}pyridin-3-ol represent the cutting edge of this effort, combining structural innovation with functional diversity. The ability to fine-tune molecular properties through strategic modifications offers a powerful tool for addressing unmet medical needs.
In conclusion,5-{cas no264096295}pyridin-3-ol stands as a testament to the ongoing advancements in synthetic organic chemistry and medicinal drug design. Its unique structural features and potential biological activities make it a compelling subject for further research and development. As our understanding of molecular interactions continues to evolve,fluropyrimidines like this one will undoubtedly play an increasingly important role in shaping future therapeutic strategies.
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